Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide
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Overview
Description
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, which is a sulfur-containing heterocycle, and two nitrophenyl groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of dimethyl 2,6-dibromo-3,5-dicarboxylate with 4-nitroaniline in the presence of a base, followed by cyclization with sulfur-containing reagents to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiomorpholine derivatives.
Scientific Research Applications
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide involves its interaction with biological molecules. The nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific molecular targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,5-bis(4-aminophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Similar structure but with amino groups instead of nitro groups.
Dimethyl 3,5-bis(4-chlorophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is unique due to the presence of nitrophenyl groups, which contribute to its reactivity and potential biological activity. The combination of the thiomorpholine ring and nitrophenyl groups makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H19N3O10S |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
dimethyl 3,5-bis(4-nitrophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
InChI |
InChI=1S/C20H19N3O10S/c1-32-19(24)17-15(11-3-7-13(8-4-11)22(26)27)21-16(18(20(25)33-2)34(17,30)31)12-5-9-14(10-6-12)23(28)29/h3-10,15-18,21H,1-2H3 |
InChI Key |
XFDBQRPYNNBGRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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